![molecular formula C10H7NO2 B1588700 5-Phenylisoxazole-3-carbaldehyde CAS No. 59985-82-9](/img/structure/B1588700.png)
5-Phenylisoxazole-3-carbaldehyde
Overview
Description
5-Phenylisoxazole-3-carbaldehyde, also known as 5-PICO, is an organic compound belonging to the family of isoxazoles. It is a white crystalline solid with a molecular formula of C9H7NO2. 5-PICO is an important synthetic intermediate in organic synthesis, due to its versatile reactivity. It is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, dyes, and agrochemicals. It has also been used in the synthesis of heterocyclic compounds, including pyridines and quinolines.
Scientific Research Applications
Antitubercular Agents
5-Phenylisoxazole-3-carbaldehyde: has been utilized in the synthesis of derivatives with potent antitubercular activity . These derivatives target the bacterial cell wall and inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s ability to be chemically modified allows for the development of new drugs with improved efficacy and reduced resistance.
Organic Synthesis
In the realm of organic chemistry, 5-Phenylisoxazole-3-carbaldehyde serves as a versatile building block for the construction of complex molecules . Its reactivity enables the formation of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound is a valuable precursor in medicinal chemistry for the design of molecules with potential therapeutic benefits . Its structural motif is found in many bioactive molecules, making it a key starting material for the synthesis of drugs targeting diverse biological pathways.
Analytical Methods
5-Phenylisoxazole-3-carbaldehyde: can be used as a standard or reference compound in analytical methods such as HPLC and LC-MS . These techniques are essential for the quantification and quality control of pharmaceutical substances.
Material Science
In materials science, the compound’s unique properties can be exploited to create novel polymers and coatings . These materials may exhibit enhanced thermal stability, electrical conductivity, or other desirable characteristics for industrial applications.
Biotechnology
Biotechnological applications of 5-Phenylisoxazole-3-carbaldehyde include its use as a molecular probe or linker in bioconjugation reactions . This enables the attachment of biomolecules to various substrates, which is critical in diagnostic assays and targeted drug delivery systems.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of isoniazid , which is a well-known antitubercular drug. Isoniazid primarily targets the mycolic acid synthesis pathway in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The activated form of isoniazid inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical Pathways
5-Phenylisoxazole-3-carbaldehyde, being an isoniazid derivative, is likely to affect the mycolic acid synthesis pathway. Mycolic acids are long-chain fatty acids that are key components of the cell wall of Mycobacterium tuberculosis. Inhibition of mycolic acid synthesis leads to a disruption of the cell wall structure and function, ultimately resulting in bacterial cell death .
Pharmacokinetics
The metabolism and excretion of this compound would need to be studied further for a comprehensive understanding .
Result of Action
The molecular and cellular effects of 5-Phenylisoxazole-3-carbaldehyde’s action are likely to be the inhibition of mycolic acid synthesis and subsequent bacterial cell death, given its structural similarity to isoniazid . .
properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAQXZGSWFBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428295 | |
Record name | 5-phenylisoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylisoxazole-3-carbaldehyde | |
CAS RN |
59985-82-9 | |
Record name | 5-phenylisoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylisoxazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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